Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-5,8H,2,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJNQOJGNNANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors via Acylation and Intramolecular Reactions
One common synthetic approach involves the cyclization of appropriate pyrrole and pyridine precursors under controlled conditions:
- Starting Materials: Pyrrole derivatives and acyl (bromo)acetylenes are reacted to form 2-(acylethynyl)pyrroles.
- Cyclization: Addition of propargylamine followed by intramolecular cyclization yields the fused pyrrolo[2,3-b]pyridine ring system.
- This method is adaptable for various substitutions and is amenable to scale-up with optimization for yield and purity.
Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations
- A palladium-catalyzed Suzuki coupling is employed to functionalize the pyrrolo[2,3-b]pyridine core, for example, coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under nitrogen atmosphere at 80°C.
- After coupling, the product undergoes acidification, extraction, and purification steps involving ion exchange resins and solvent washes to isolate the intermediate compounds.
- Further transformations include tosylation and hydrolysis to introduce carboxylate functionalities, followed by esterification to yield the ethyl ester derivative.
Esterification via Trichloroacetyl Chloride and Alcoholysis
- The ester group can be introduced by reacting pyrrole derivatives with trichloroacetyl chloride in anhydrous ether, followed by alcoholysis with ethanol.
- This method effectively forms the ethyl ester at the 2-position, often followed by catalytic hydrogenation to reduce nitro or halogen substituents if present.
- Yields in this method can be high; for example, ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate was synthesized with an 85% yield using this approach.
Detailed Experimental Conditions and Yields
Purification and Characterization Techniques
- Purification: Involves extraction with ethyl acetate, drying over sodium sulfate, filtration, concentration under reduced pressure, and chromatographic techniques such as flash chromatography using dichloromethane/ethyl acetate mixtures.
- Ion-exchange resin treatment: Used to remove impurities and isolate the product in some protocols.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Aromatic protons appear between δ 6.3–8.9 ppm; ester methylene and methyl groups show characteristic quartet and triplet signals at δ ~4.3 ppm and δ ~1.3 ppm respectively.
- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the ethyl ester molecular weight (e.g., m/z 191 [M+H]^+ for related compounds).
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1708 cm^-1 and NH stretch around 3435 cm^-1.
- Melting Point: Typically around 134–178°C depending on substitution and purity.
Representative Research Outcomes and Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group undergoes nucleophilic substitution under basic conditions. For example:
-
Ammonolysis with concentrated NH₃/MeOH at 50°C yields the primary amide derivative (93% yield) via attack of ammonia on the carbonyl carbon .
-
Methylamine substitution in aqueous media produces methylamide derivatives at room temperature (100% conversion) .
Mechanistic pathway :
-
Deprotonation of the nucleophile (NH₃ or R-NH₂)
-
Nucleophilic attack at the ester carbonyl carbon
Cyclocondensation Reactions
The pyrrolo[2,3-b]pyridine core participates in cyclocondensation with aldehydes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-Dimethoxybenzaldehyde | KOH/MeOH, 50°C, 5 hrs | Fused tricyclic derivative | 71% |
This reaction exploits the electron-rich C5 position of the pyrrole ring for electrophilic aromatic substitution .
Hydrogenation Reactions
The dihydro-pyridine moiety undergoes further reduction:
-
10% Pd/C catalyst in ethanol
-
H₂ gas (2 bar pressure)
-
20°C for 3 hours
-
Filter through silica gel
Result : Selective saturation of the pyridine ring while preserving the pyrrole system .
Alkylation Reactions
The NH group in the pyrrole ring undergoes alkylation:
Example :
-
Reaction with 2-bromoethylmethyl ether in DMA
-
NaH as base (1.2 eq)
-
RT, overnight stirring
Key observation : Alkylation occurs preferentially at the pyrrole nitrogen rather than the pyridine nitrogen due to higher nucleophilicity .
Acid/Base-Mediated Rearrangements
The compound demonstrates pH-dependent stability:
| Condition | Behavior | Observation | Source |
|---|---|---|---|
| Strong acidic (pH < 2) | Ring-opening | Decomposition via protonation | |
| Basic (pH > 10) | Ester hydrolysis | Carboxylic acid formation |
Cross-Coupling Reactions
The C3 position of the pyridine ring participates in Suzuki-Miyaura couplings:
-
Pd(PPh₃)₄ catalyst
-
K₂CO₃ base
-
Aryl boronic acids in THF/H₂O
-
80°C, 12 hours
Application : Introduces aromatic groups for drug discovery applications .
Oxidation Reactions
Controlled oxidation of the dihydro-pyridine ring:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous | Pyridine N-oxide derivative | 58% | |
| DDQ | CH₂Cl₂, RT | Fully aromatic pyridine | 82% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Quantum yield : Φ = 0.32 ± 0.03 for dimerization
Reaction Comparison Table
| Reaction Type | Key Reagents | Typical Yield | Temperature Range |
|---|---|---|---|
| Amidation | NH₃/MeOH | 85-93% | 20-50°C |
| Alkylation | NaH, R-X | 65-71% | RT |
| Hydrogenation | H₂/Pd-C | 90-95% | 20-25°C |
| Oxidation | DDQ | 75-82% | RT |
Scientific Research Applications
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating various biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The key distinction of Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate lies in its dihydro (partially saturated) pyrrolo ring, which confers distinct electronic and steric properties compared to fully aromatic analogs. Below is a comparative analysis with derivatives differing in substitution patterns, saturation, and functional groups:
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Medicinal Chemistry : Bromo and methyl derivatives (e.g., CAS 91350-91-3) are prioritized in kinase inhibitor development due to their balanced lipophilicity and reactivity .
- Synthetic Challenges : Dihydro and oxo variants require precise reaction conditions to avoid over-reduction or oxidation, complicating scalability .
- Thermodynamic Stability : The dihydro core in this compound may offer superior stability under acidic conditions compared to fully unsaturated analogs, though experimental validation is needed .
Biological Activity
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 186.20 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core which is significant for its biological activity. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 186.20 g/mol |
| CAS Number | 17288-32-3 |
| Solubility | Soluble in organic solvents |
1. Phosphodiesterase (PDE) Inhibition
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). This compound has been evaluated for its ability to inhibit PDE4B, which plays a crucial role in inflammatory processes.
- Case Study : A series of derivatives were synthesized and evaluated for PDE4B inhibition. The lead compound exhibited an IC50 value of approximately , indicating significant inhibitory potential against PDE4B while maintaining selectivity against other isoforms such as PDE4D .
2. Anti-inflammatory Properties
The compound has been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS). This suggests that it may have therapeutic potential in treating inflammatory diseases.
- Research Findings : In vitro studies demonstrated that this compound could inhibit TNF-α release by over 50% at concentrations below .
3. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Another area of research involves the inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.
- Experimental Data : In assays against FGFRs, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the pyrrole ring and substituents can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrrole ring | Enhanced PDE4B inhibition |
| Variations in carboxylate group | Altered solubility and potency |
Q & A
Q. Advanced
- Use SHELX software for high-resolution refinement, particularly for handling twinned data or disorder in heterocyclic systems .
- Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis , as applied to ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .
What strategies optimize regioselective functionalization of the pyrrolopyridine core?
Q. Advanced
- Introduce electron-withdrawing groups (e.g., 4-bromophenyl ) at the 6-position to direct electrophilic substitution .
- Use microwave-assisted synthesis to enhance reaction specificity, as seen in thieno[2,3-b]pyridine derivatives .
How to address contradictions in reaction yields during scale-up?
Q. Advanced
- Analyze solvent polarity effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce selectivity .
- Monitor temperature gradients rigorously; decarboxylation steps (e.g., 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid → IV) require precise thermal control .
What computational methods support SAR studies for pyrrolopyridine derivatives?
Q. Advanced
- Perform docking simulations to predict binding affinities for kinase inhibitors, aligning with WO 2013/114113 A1 methodologies .
- Use DFT calculations to map electron density distributions, critical for understanding substituent effects on bioactivity .
How to validate synthetic intermediates when spectral data overlap?
Q. Advanced
- Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Compare exact mass measurements (e.g., m/z 280.1212 for benzyl derivatives) with theoretical values to confirm purity .
What are common side reactions during esterification of pyrrolopyridine carboxylates?
Q. Basic
- Hydrolysis of esters : Mitigate by using anhydrous conditions and molecular sieves .
- N-Alkylation competition : Control via selective protection of NH groups with Boc or benzyl moieties .
How to design stable analogs for in vitro antimicrobial assays?
Q. Advanced
- Incorporate halogen substituents (e.g., 5-fluoro or 6-chloro) to enhance metabolic stability, as shown in ethyl 5-fluoro-1-benzyl derivatives .
- Test logP values to balance lipophilicity and aqueous solubility; target logP <3 for optimal membrane permeability .
What are the challenges in crystallizing pyrrolopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
